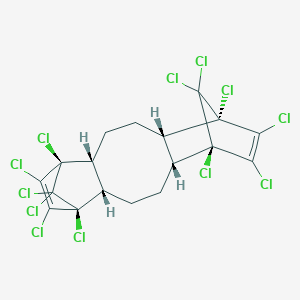![molecular formula C15H16N6O4 B173746 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane CAS No. 131119-31-8](/img/structure/B173746.png)
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two 5-nitropyridin-2-yl groups attached to the 1 and 4 positions of the diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane typically involves the reaction of 1,4-diazepane with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:
Starting Materials: 1,4-diazepane and 5-nitropyridine-2-carbaldehyde.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: An appropriate solvent like dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)-1,4-diazepane.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The diazepane ring provides a rigid scaffold that can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((5-nitropyridin-2-yl)oxy)benzene: Similar in structure but contains an oxybenzene linkage instead of a diazepane ring.
1,4-Bis(5-nitropyridin-2-yl)benzene: Contains a benzene ring instead of a diazepane ring.
Uniqueness
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
131119-31-8 |
|---|---|
Formule moléculaire |
C15H16N6O4 |
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
Clé InChI |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Synonymes |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


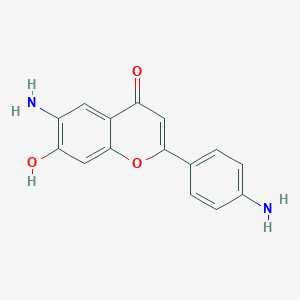
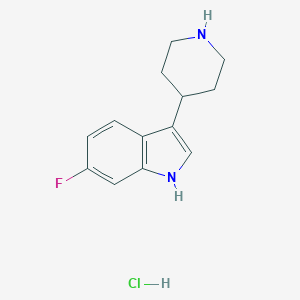
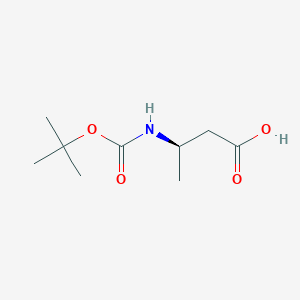
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
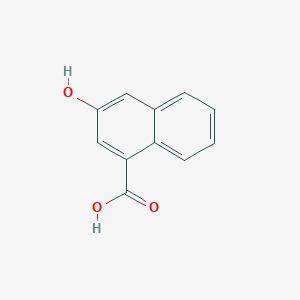
![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
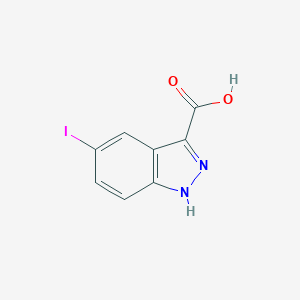
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
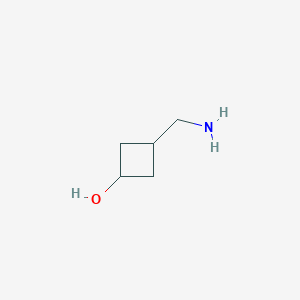
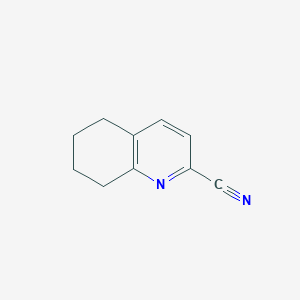
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
